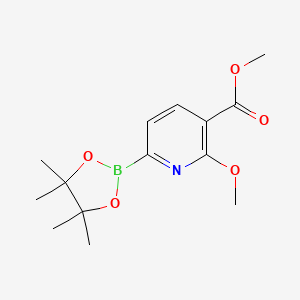
Methyl 2-methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 2-methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate” is an organic boron compound . It is commonly used as an organic boron reagent in organic synthesis .
Molecular Structure Analysis
The molecular structure of this compound is complex, involving multiple functional groups including a methoxy group, a dioxaborolane ring, and a nicotinate group . The exact crystal structure details are not available in the search results.Physical And Chemical Properties Analysis
This compound is a colorless liquid at room temperature . It has a molecular weight of 158 . It has a density of 0.9642 g/mL at 25 °C and a refractive index of 1.4096 . It has a boiling point of 120°C at 228mm and a flash point of 108°F .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis : This compound is used as a boric acid ester intermediate in chemical syntheses. A study by Huang et al. (2021) detailed the synthesis of related compounds, highlighting their structural confirmation through various spectroscopic methods and X-ray diffraction. Density Functional Theory (DFT) calculations were used to compare with X-ray diffraction values, revealing consistency between DFT-optimized molecular structures and crystal structures obtained from single crystal X-ray diffraction (Huang et al., 2021).
Molecular Electrostatic Potential and Frontier Molecular Orbitals Analysis : The molecular electrostatic potential and frontier molecular orbitals of related compounds were investigated using DFT. This analysis helps in understanding the physicochemical properties of these compounds, which is crucial for their application in various chemical reactions (Huang et al., 2021).
Application in Prochelator Synthesis : In another study, Wang and Franz (2018) explored the use of a related compound in the synthesis of prochelators for cytoprotection against oxidative stress. This involves the conditional targeting of iron sequestration in cells under oxidative stress, highlighting a potential therapeutic application in medical research (Wang & Franz, 2018).
Role in Organic Electronics and Polymer Chemistry : The compound is also significant in the field of organic electronics and polymer chemistry, as indicated by Kawashima et al. (2013), who developed a boron-containing compound for the synthesis of semiconducting polymers. This underscores its potential use in developing new materials for electronic applications (Kawashima et al., 2013).
Safety and Hazards
This compound is relatively stable under normal conditions, but it should be stored under inert gas (nitrogen or Argon) at 2-8°C to avoid contact with oxygen or strong oxidizers, which could cause fire or explosion . When handling this compound, appropriate protective measures should be taken, such as wearing gloves, goggles, and protective clothing .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Similar compounds have been used in the synthesis of novel copolymers based on benzothiadiazole and electron-rich arene units . These copolymers have various applications in the field of organic electronics .
Mode of Action
Methyl 2-methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate is an organic intermediate with borate and sulfonamide groups . It can be synthesized through nucleophilic and amidation reactions
Biochemical Pathways
Similar compounds have been used in borylation at the benzylic c-h bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . They have also been used in hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Methyl 2-methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate. For instance, it is moisture sensitive and should be stored away from oxidizing agents . The container should be kept tightly closed and placed in a cool, dry, and well-ventilated condition .
Eigenschaften
IUPAC Name |
methyl 2-methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BNO5/c1-13(2)14(3,4)21-15(20-13)10-8-7-9(12(17)19-6)11(16-10)18-5/h7-8H,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZMUSAMVEKGYRK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NC(=C(C=C2)C(=O)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BNO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50704849 |
Source


|
| Record name | Methyl 2-methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50704849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate | |
CAS RN |
1246765-27-4 |
Source


|
| Record name | Methyl 2-methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50704849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



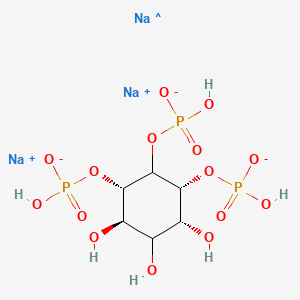


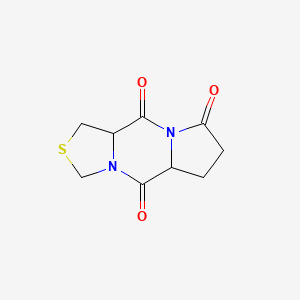
![Benzo[b]thiophen-2-amine hydrochloride](/img/structure/B596668.png)

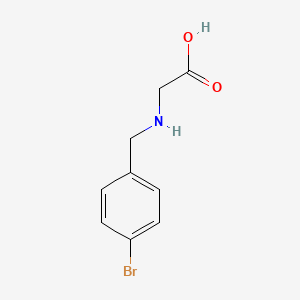
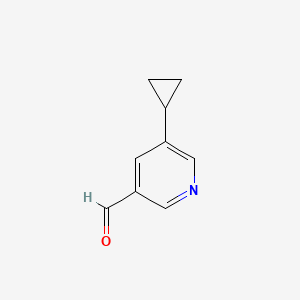
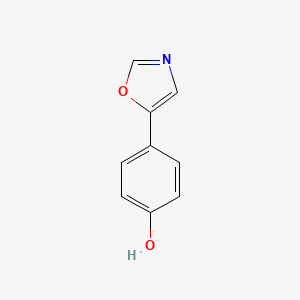
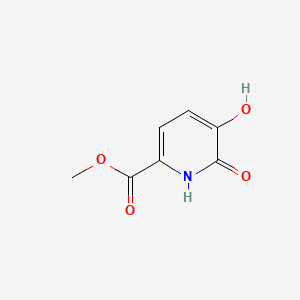
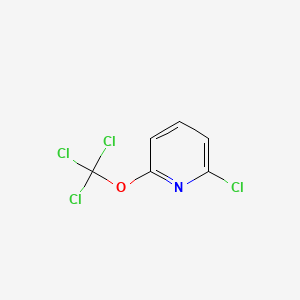
![3-[4-Methoxy-3-(sulfooxy)phenyl]propanoic acid](/img/structure/B596679.png)